Imidazo[1,2-a]pyrimidine hydrochloride
Description
Overview of the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine structure is a fused heterocyclic system, created by the combination of an imidazole (B134444) and a pyrimidine (B1678525) ring. bio-conferences.org This unique arrangement makes it a bioisostere of natural purines, allowing it to interact with biological systems of significant importance. bio-conferences.orgnih.gov In the realm of medicinal chemistry, it is regarded as a "privileged scaffold". rsc.orgrsc.org This designation is reserved for molecular structures that can bind to a wide range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. rsc.orgnih.gov
The versatility of the imidazo[1,2-a]pyrimidine core allows for extensive structural modifications. nih.gov Researchers can strategically add different functional groups at various positions on the rings to fine-tune the compound's properties, leading to the development of new therapeutic agents. rsc.orgnih.gov This adaptability has led to the investigation of its derivatives for a multitude of medicinal applications.
The wide-ranging biological activities associated with this scaffold underscore its importance. nih.govresearchgate.net Derivatives have been synthesized and tested for numerous therapeutic effects, demonstrating the scaffold's broad potential in drug discovery. researchgate.net These activities include applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net
Table 1: Reported Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives
| Biological Activity | Research Findings | References |
|---|---|---|
| Anticancer | Derivatives have shown antiproliferative activity against various cancer cell lines, including breast cancer and have been investigated as dual inhibitors of KSP and Aurora-A kinase. | nih.govresearchgate.netdergipark.org.tr |
| Anti-inflammatory | Synthesized compounds have demonstrated anti-inflammatory properties, with some showing selectivity for the COX-2 enzyme. | researchgate.netdergipark.org.tr |
| Antimicrobial | Various derivatives have exhibited good activity against both Gram-positive and Gram-negative bacteria. | researchgate.netdergipark.org.trjst.go.jp |
| Antifungal | The scaffold is considered a promising base for developing effective antifungal agents. | nih.govresearchgate.net |
| Antiviral | Research has explored derivatives as potential inhibitors of HIV-1 integrase. | researchgate.netdergipark.org.tr |
| Antileishmanial | Certain derivatives have shown significant activity against Leishmania amazonensis, with one compound being twice as active as the reference drug miltefosine. | acs.org |
| Anxiolytic | The scaffold is a key component of anxiolytic drugs like divaplon (B1670791) and fasiplon. | nih.gov |
| GABA Receptor Agonists | Derivatives have been developed as selective agonists for GABAA receptors, which are targets for treating anxiety. | dergipark.org.tr |
| Photodynamic Therapy | Some derivatives can generate singlet oxygen upon irradiation, making them potential photosensitizers for cancer treatment. | dergipark.org.tr |
Significance of Nitrogen-Bridged Heterocyclic Compounds in Drug Discovery
Imidazo[1,2-a]pyrimidine belongs to a broader class of molecules known as nitrogen-bridged heterocyclic compounds. nih.govresearchgate.net These are organic ring structures containing nitrogen atoms at the junction of two rings. This structural feature is of immense importance in modern drug discovery and development. nih.gov
Nitrogen-containing heterocyclic compounds are fundamental to a vast number of bioactive molecules and approved drugs. nih.gov The presence of nitrogen atoms in the scaffold is critical; they can act as hydrogen bond donors or acceptors, which allows them to form strong and specific interactions with biological targets like proteins and enzymes. rsc.orgnih.gov Furthermore, the fused-ring nature of these compounds often imparts a degree of conformational rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.
The imidazo[1,2-a]pyrimidine system is a prime example of this class, serving as a versatile framework in the design of new therapeutic agents. researchgate.net Its structure provides a rigid and defined three-dimensional shape that can be systematically modified to optimize interactions with specific biological targets, a key strategy in structure-activity relationship (SAR) studies. nih.gov
Historical Context and Evolution of Research on Imidazo[1,2-a]pyrimidine Derivatives
Research into imidazo[1,2-a]pyrimidine and related fused heterocyclic systems has a history stretching back several decades. Early synthetic work, such as a 1971 patent by Kano and Noguchi, laid the groundwork for accessing this chemical scaffold. jst.go.jp Initial investigations often focused on the fundamental synthesis and characterization of these molecules.
A significant evolution in the field has been the development of more efficient and versatile synthetic methodologies. Over the years, chemists have moved from classical condensation reactions to more advanced techniques like multicomponent reactions, which allow for the construction of complex molecular diversity in a single step. rsc.org Microwave-accelerated synthesis has also been employed to create these compounds more rapidly and under solvent-free conditions. jst.go.jp
The focus of the research has also evolved. While early studies may have screened for broad biological activity, subsequent work became more targeted. For instance, research in the late 1990s and early 2000s explored derivatives for their effects on specific receptors, such as dopamine (B1211576) D4 receptors. jst.go.jp A notable development was the palladium-catalyzed regioselective arylation of the scaffold, a method that provided a precise way to add aryl groups to the molecule, significantly expanding the chemical space available for drug discovery. jst.go.jp The scaffold is a key structural element in drugs developed as anxiolytics and anticonvulsants, such as divaplon, fasiplon, and taniplon, although their clinical use was later discontinued. nih.gov This history demonstrates a clear progression from fundamental synthesis to the rational design of molecules with specific and potent biological activities.
Current Research Landscape and Emerging Trends
The current research landscape for imidazo[1,2-a]pyrimidine derivatives is dynamic and expanding, underscoring the scaffold's pivotal role in shaping the future of drug discovery. rsc.orgnih.gov A major trend is the application of these compounds as highly specific inhibitors of protein kinases. rsc.orgnih.gov Kinases are crucial components of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. nih.gov Researchers are designing imidazo[1,2-a]pyrimidine derivatives to target specific kinases, such as B-Raf, with the aim of developing more effective cancer therapies. nih.gov
Another emerging area is the development of dual-function inhibitors. For example, compounds have been designed to simultaneously inhibit both KSP (Kinesin Spindle Protein) and Aurora-A kinase, two different targets involved in cancer cell proliferation. dergipark.org.tr This multi-target approach could offer a new paradigm for cancer treatment. dergipark.org.tr
Furthermore, the scaffold is being explored for new applications beyond traditional disease areas. Researchers have investigated its use in photodynamic therapy, where derivatives act as photosensitizers to kill cancer cells upon exposure to light. dergipark.org.tr There is also ongoing interest in their potential as modulators of ion channels, specifically as negative allosteric modulators of AMPA receptors associated with the TARP γ-8 protein, which could lead to novel treatments for conditions like epilepsy. nih.gov The continued investment in exploring the therapeutic potential of imidazo[1,2-a]pyrimidine compounds highlights their evolving importance in clinical medicine. rsc.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKNRRNMYNYBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856768 | |
| Record name | Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-21-7 | |
| Record name | Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of Imidazo 1,2 a Pyrimidine Hydrochloride
Classical and Conventional Synthetic Routes
The traditional methods for constructing the imidazo[1,2-a]pyrimidine (B1208166) core primarily rely on condensation reactions, which have been refined over the years to improve yields and accommodate a wider range of substrates.
Condensation reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyrimidines, typically involving the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure.
One of the most fundamental and widely used methods for the synthesis of imidazo[1,2-a]pyrimidines is the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.govorganic-chemistry.org This reaction, a variation of the Chichibabin reaction, provides a direct route to 2-substituted imidazo[1,2-a]pyrimidines. nih.gov The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). nih.gov
The mechanism proceeds through an initial SN2 reaction where the endocyclic nitrogen atom of the 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide and form a key N-phenacyl-2-aminopyrimidinium intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal leads to the formation of the aromatic imidazo[1,2-a]pyrimidine ring system.
Recent advancements have introduced variations to this classical method, such as the use of microwave irradiation in solvent-free conditions with a basic alumina (B75360) (Al2O3) catalyst to enhance reaction rates and yields. nih.gov
Table 1: Examples of Imidazo[1,2-a]pyrimidine Synthesis via Condensation of 2-Aminopyrimidine with α-Haloketones This table is interactive. Click on the headers to sort.
| α-Haloketone | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone (B140003) | Reflux in ethanol | 2-Phenylimidazo[1,2-a]pyrimidine (B97590) | Good | nih.gov |
| 2-Bromo-4'-chloroacetophenone | Microwave, Al2O3 (basic), solvent-free | 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) | 82% | nih.gov |
| 2-Bromo-4'-methoxyacetophenone | Microwave, Al2O3 (basic), solvent-free | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 85% | nih.gov |
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation for synthesizing 3-aminoimidazo[1,2-a]pyrimidines. beilstein-journals.orgnih.gov This acid-catalyzed reaction involves an amidine (like 2-aminopyrimidine), an aldehyde, and an isonitrile. beilstein-journals.org The GBB reaction is highly valued for its efficiency and ability to generate diverse molecular libraries from readily available starting materials. nih.gov
The reaction mechanism is thought to begin with the formation of a Schiff base (iminium ion) from the condensation of the aldehyde and 2-aminopyrimidine. The isonitrile then attacks the iminium carbon in a formal [4+1] cycloaddition. The resulting intermediate undergoes a 5-endo-dig cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the nitrile carbon. A final tautomerization via a researchgate.netbeilstein-journals.org-proton shift leads to the aromatic 3-aminoimidazo[1,2-a]pyrimidine product. beilstein-journals.org The use of a Lewis acid catalyst, such as scandium triflate, can enhance the reaction yield.
Table 2: Examples of GBB Reaction for Imidazo[1,2-a]pyrimidine Synthesis This table is interactive. Click on the headers to sort.
| Aldehyde | Isonitrile | Catalyst | Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid/MeOH | N-tert-Butyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine | beilstein-journals.org |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Acetic Acid/MeOH | N-Cyclohexyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine | beilstein-journals.org |
A more specialized route involves the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides to produce tetrahydroimidazo[1,2-a]pyrimidine derivatives. nih.gov This method constructs the pyrimidine portion of the fused ring system. The reaction proceeds through a tandem recyclization of the succinimide (B58015) or citraconimide (B94617) fragments. nih.gov
The proposed mechanism involves an initial nucleophilic attack of the exocyclic amino group of 2-aminoimidazole onto one of the carbonyl carbons of the maleimide (B117702) or itaconimide. This is followed by a series of ring-opening and ring-closing events. The imidazole nitrogen then participates in a cyclization, ultimately forming the tetrahydroimidazo[1,2-a]pyrimidine core. This process leads to the formation of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides from maleimides and N-aryl-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamides from itaconimides. nih.gov
One-pot syntheses are highly efficient as they allow for the formation of complex molecules in a single reaction vessel, avoiding the need for isolation of intermediates. This reduces waste and simplifies the experimental procedure. The GBB reaction is a prime example of a one-pot synthesis. Another notable one-pot approach is a sequential, two-step synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives under microwave-assisted conditions. nih.gov This method involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate (B1210297), catalyzed by p-toluenesulfonic acid. nih.gov
The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidines. organic-chemistry.org While the direct synthesis of imidazo[1,2-a]pyrimidines via a classical Biginelli reaction is not common, modifications of this reaction have been developed to produce other fused pyrimidine systems. These "Biginelli-like" reactions demonstrate the versatility of the core reaction in heterocyclic synthesis. nih.govdnu.dp.uaresearchgate.net
For instance, a one-pot, three-component synthesis has been described for preparing pyrimido[1,2-g]purines and pyrimido[1,6-a]pyrimidines using sodium diethyl oxalacetate, a substituted aromatic aldehyde, and a nucleobase like cytosine, catalyzed by silica (B1680970) sulfuric acid. dnu.dp.ua Another example involves the iron(III)-catalyzed Biginelli-like condensation of 1,1'-diformylferrocene with urea and silyl (B83357) enol ethers to construct cis-fused saturated pyrimido[4,5-d]pyrimidines. researchgate.net These approaches, while not yielding the imidazo[1,2-a]pyrimidine scaffold directly, illustrate how the fundamental principles of the Biginelli reaction can be adapted to create complex, fused heterocyclic systems by varying the starting components. nih.govdnu.dp.ua
One-Pot Synthesis Approaches
In-situ Generated Reactants in One-Pot Protocols
One-pot syntheses that rely on the in-situ generation of reactive intermediates offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of imidazo[1,2-a]pyrimidine synthesis, protocols have been developed where key reactants are formed and consumed within the same reaction vessel.
A notable example involves a three-component reaction utilizing 2-aminopyridines, isatins, and isocyanides. nih.gov In this process, a protonated imine species is first generated in-situ from the reaction between 2-aminopyridine (B139424) and isatin. nih.gov This intermediate then undergoes a formal [4+1] cycloaddition with an isocyanide. nih.gov The resulting spiro-intermediate experiences a retro-aza-ene reaction through a rsc.orgbio-conferences.org-hydride shift, which generates an aromatic imidazo[1,2-a]pyridine (B132010) core bearing an isocyanate functional group. nih.gov A final intramolecular nucleophilic reaction between the imidazole and the newly formed isocyanate group yields the tetracyclic fused product. nih.gov
Another strategy involves the in-situ preparation of N-phenacylpyridinium bromides from the addition of pyridines to α-bromoketones. These intermediates can then react with ammonium acetate under microwave irradiation and solvent-free conditions to afford the corresponding imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org While demonstrated for the pyridine (B92270) analogue, this principle of in-situ intermediate generation is a powerful tool applicable to the pyrimidine series as well.
Advanced Synthetic Strategies
Modern organic synthesis has moved towards more sophisticated and efficient strategies for constructing complex molecules like imidazo[1,2-a]pyrimidines. These advanced methods, including multicomponent, oxidative coupling, tandem, and metal-catalyzed reactions, provide rapid access to diverse derivatives from simple precursors. rsc.orgbio-conferences.orgrsc.org
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. nih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of biologically relevant heterocycles. nih.govresearchgate.net
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for synthesizing imidazo-fused heterocycles. nih.govbeilstein-journals.org This acid-catalyzed three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide to produce a variety of 3-aminoimidazo[1,2-a]pyrimidines. bio-conferences.orgresearchgate.net For instance, scandium triflate has been effectively used to catalyze the reaction between 2-aminopyridine, an aldehyde, and an isonitrile, showcasing a streamlined approach to these complex structures. bio-conferences.org Iodine has also been employed as a cost-effective and benign catalyst for similar three-component condensations at room temperature, reacting an aryl aldehyde, 2-aminopyrimidine, and tert-butyl isocyanide to yield imidazo[1,2-a]pyrimidine derivatives. nih.gov
A metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been developed using a catalytic amount of molecular iodine in DMSO. acs.org This process involves an initial C-H oxidation followed by the formation of one C-C and two C-N bonds. acs.org
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrimidine | Aldehyde | Isocyanide | Acid catalyst (e.g., Sc(OTf)₃) | 3-Aminoimidazo[1,2-a]pyrimidines | bio-conferences.org |
| Aryl Methyl Ketone | 2-Aminopyridine | Barbituric Acid | I₂ (cat.), DMSO, 110 °C | Pyrimidine-linked Imidazopyridines | acs.orgnih.gov |
| 2-Aminopyrimidine | Aryl Aldehyde | tert-Butyl Isocyanide | I₂ (cat.), Room Temperature | Imidazo[1,2-a]pyrimidine Derivatives | nih.gov |
| 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine Derivatives | bio-conferences.org |
Oxidative Coupling Reactions
Oxidative coupling reactions have emerged as a powerful strategy for C-N and C-C bond formation in the synthesis of imidazo[1,2-a]pyrimidines. These methods often utilize an external oxidant or aerobic conditions, aligning with the principles of green chemistry. organic-chemistry.org
A prominent method involves the reaction of 2-aminopyrimidines with ketones. For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which is noted to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another approach uses carbon tetrabromide to mediate the oxidative carbon-nitrogen bond formation between 2-aminopyrimidines and β-keto esters or 1,3-diones under mild, metal-free conditions. organic-chemistry.org
Furthermore, electrochemical methods offer an environmentally benign alternative. The electrochemical intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines can be achieved using a catalytic amount of hydriodic acid as a redox mediator in a simple undivided cell, avoiding the need for external chemical oxidants. rsc.org
Tandem Reactions
Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. This approach enhances synthetic efficiency by minimizing purification steps and reducing solvent and reagent usage. rsc.org
The synthesis of imidazo[1,2-a]pyrimidines can be achieved via tandem processes that combine different reaction types. For instance, a one-pot tandem cyclization has been reported for the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoacetophenones and 2-aminopyridine using tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net A palladium-catalyzed tandem reaction of amine and aldehyde derivatives has been developed to produce fused imidazo[1,2-a]pyrimidines via an oxidative cross-dehydrogenative coupling (CDC) process with air as the oxidant. acs.org
Another novel tandem reaction involves the interaction of α,β-unsaturated esters with aldehydes to synthesize the imidazo[1,2-a]pyridine scaffold. researchgate.net The process combines a Michael addition with an intramolecular cyclization, representing an efficient method for building the heterocyclic core. bio-conferences.org
Metal-Catalyzed Reactions
Metal catalysts play a pivotal role in modern organic synthesis, enabling transformations that are otherwise difficult or impossible. Various metal-catalyzed reactions have been developed for the synthesis of the imidazo[1,2-a]pyrimidine core, offering high efficiency and selectivity. mdpi.combeilstein-journals.org
Gold nanoparticles have been utilized as a catalyst for the reaction between aryl ketones and 2-aminopyrimidine under green conditions, highlighting an environmentally friendly approach. mdpi.com Palladium catalysis is also significant, particularly in cross-dehydrogenative coupling reactions to form fused imidazo[1,2-a]pyrimidine analogues from 2-arylacetaldehyde and azole-amines under mild conditions. acs.org
Copper catalysts are particularly noteworthy due to their low cost, abundance, and versatile reactivity. bio-conferences.org Copper-catalyzed MCRs involving 2-aminopyridine, an aldehyde, and a terminal alkyne provide a direct and efficient route to a wide range of imidazo[1,2-a]pyridine compounds. bio-conferences.org
A copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.orgorganic-chemistry.org The reaction proceeds effectively with CuBr as the catalyst in DMF at 80°C. organic-chemistry.org The proposed mechanism involves a Michael addition, followed by radical cation formation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition. organic-chemistry.org
In another approach, a copper(II)-catalyzed three-component cascade reaction of propiolates, 2-aminopyridines, and benzaldehydes affords functionalized imidazo[1,2-a]pyridines in excellent yields. acs.org This method, using Cu(OAc)₂ in the presence of air, demonstrates high functional group tolerance. acs.org Copper oxide nanoparticles have also been successfully employed as catalysts for the synthesis of imidazo[1,2-a]pyrimidine derivatives. du.ac.in
Table 2: Examples of Copper-Catalyzed Reactions for Imidazo[1,2-a]pyrimidine/pyridine Synthesis
| Reactants | Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper(I) Iodide | Refluxing Toluene | Three-component reaction | bio-conferences.orgorganic-chemistry.org |
| Aminopyridines, Nitroolefins | CuBr | DMF, 80 °C, Air (oxidant) | One-pot, green oxidant | organic-chemistry.org |
| Benzaldehydes, 2-Aminopyridines, Propiolates | Cu(OAc)₂ | Air | Cascade aminomethylation/cycloisomerization | acs.org |
| 2-Aminopyridines, Acetophenones | CuI | Aerobic, oxidative | Proceeds via Ortoleva-King reaction | organic-chemistry.org |
| 2-Aminopyrimidine derivatives | Copper Oxide Nanoparticles | - | Nanoparticle catalysis | du.ac.in |
Palladium-Catalyzed Cross-Coupling Reactions
While foundational cross-coupling reactions are a staple in heterocyclic chemistry, more advanced palladium-catalyzed methodologies have been developed for the synthesis of the imidazo[1,2-a]pyrimidine core. A notable example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. This method provides an efficient pathway to fused imidazo[1,2-a]pyrimidines from readily available substrates under mild conditions. nih.gov
The process involves a tandem reaction, for instance, between a 2-arylacetaldehyde and an azole-amine in the presence of a palladium(II) chloride (PdCl₂) catalyst. nih.gov This approach is distinguished from traditional cross-coupling reactions by its direct use and functionalization of C-H bonds, which is an economical and powerful tool for creating complex heterocycles. nih.gov A key advantage of some modern CDC protocols is the use of oxygen as the sole oxidant, which produces water as the only byproduct, thereby avoiding the stoichiometric amounts of waste generated by traditional oxidants like copper(II) acetate or manganese dioxide. nih.gov
The reaction is versatile, with a broad substrate scope. nih.gov A proposed mechanism for this transformation begins with the condensation of the starting materials to form an enamine intermediate. This intermediate then coordinates with the Pd(II) catalyst, followed by deprotonation to create a vinyl-palladium species. An intramolecular nucleophilic attack by the imine nitrogen onto the palladium-bound carbon forms a seven-membered palladacycle. This is followed by a 1,2-Pd migration to a more stable six-membered aza-cyclic compound, which then undergoes reductive elimination to yield the final imidazo[1,2-a]pyrimidine product and regenerate the Pd(II) catalyst. nih.gov
Another advanced application is the use of phosphine-free palladium complexes, such as (SIPr)Pd(allyl)Cl, to catalyze the direct arylation of the imidazo[1,2-a]pyridine core. medjchem.com This highlights a move towards more efficient and specialized catalytic systems.
Table 1: Examples of Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
| Catalyst | Reactants | Reaction Type | Key Feature | Source |
|---|---|---|---|---|
| PdCl₂ | 2-Arylacetaldehyde, Azole-amine | Intramolecular Cross-Dehydrogenative Coupling | Tandem reaction with C-H bond functionalization | nih.gov |
Metal-Free Synthetic Protocols
The development of metal-free synthetic routes for imidazo[1,2-a]pyrimidines and related structures aligns with goals of reducing cost and toxicity. These methods often rely on the use of elemental reagents or organocatalysts. Molecular iodine, for instance, has been effectively used as a catalyst. nih.govacs.org It is proposed that iodine can trigger the cleavage of N-O bonds in substrates like oxime esters to generate reactive iminyl radicals, which then couple regioselectively with the pyrimidine ring. acs.org
Another approach involves the simple condensation of 2-aminopyrimidines with α-halogenocarbonyl compounds. Catalyst-free versions of this reaction have been achieved by using eco-friendly techniques, such as performing the reaction in a high-boiling solvent like dimethylformamide (DMF) or in ethanol at reflux. nih.gov
Three-component reactions represent a highly efficient metal-free strategy. A notable example is the one-pot reaction of 2-aminopyridine derivatives, aryl aldehydes, and dimedone, catalyzed by molecular iodine in water under ultrasonic irradiation. nih.gov This method is valued for its operational simplicity and adherence to green chemistry principles. nih.gov In some protocols, non-toxic and biodegradable catalysts like thiamine (B1217682) hydrochloride have been employed for solventless reactions, offering a fast and mild route to the desired products with low catalyst loading. nih.govacs.org Electrochemical synthesis offers another frontier for metal-free reactions. An electrochemically initiated intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines has been developed using catalytic hydriodic acid as a redox mediator, avoiding the need for transition metals and external oxidants. rsc.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of imidazo[1,2-a]pyrimidines, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govnih.govnih.gov This technique is frequently combined with other green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents. nih.govnih.gov
A prominent example is the condensation reaction of 2-aminopyrimidine with various α-bromoarylketones. nih.gov This reaction can be efficiently catalyzed by basic alumina (Al₂O₃) under solvent-free conditions and microwave irradiation, marking a novel use of this catalyst for this specific synthesis. nih.gov The optimization of such reactions often involves varying the amount of catalyst to maximize yield. nih.gov
Microwave assistance is also crucial in multi-step, one-pot syntheses. A sequential two-step, one-pot multicomponent reaction has been developed to create novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives. nih.gov This process uses imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid under microwave heating in ethanol. nih.gov The use of microwave irradiation as a heating method is a key component of its classification as a green protocol. nih.gov
Furthermore, microwave-assisted protocols have been developed for the synthesis of polysubstituted 2-aminoimidazoles starting from 2-aminopyrimidines and α-bromocarbonyl compounds, where the imidazo[1,2-a]pyrimidin-1-ium salt is a key intermediate. msu.ru
Table 2: Comparison of Microwave-Assisted Synthesis Methods
| Catalyst/Conditions | Reactants | Key Advantages | Yields | Source |
|---|---|---|---|---|
| Al₂O₃ / Solvent-free | 2-Aminopyrimidine, α-Bromoarylketones | Environmentally friendly catalyst, solvent-free | Satisfactory to good (e.g., 64-70%) | nih.gov |
Green Chemistry Principles in Synthesis
The synthesis of imidazo[1,2-a]pyrimidine hydrochloride is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of sustainable materials and processes. mdpi.com A primary focus is the replacement of hazardous organic solvents with greener alternatives. Water has been successfully used as a solvent for the reaction between 2-aminopyridines and α-bromoacetone derivatives, in some cases requiring no catalyst and simplifying purification. researchgate.net Similarly, ethanol is employed as a green solvent in other protocols. nih.gov
The use of reusable, heterogeneous catalysts is another cornerstone of green synthetic strategies. Poly(acrylic acid)-supported layered double hydroxides have been used to promote the one-pot reaction of 1H-benzo[d]imidazol-2-amine with α,β-unsaturated carbonyl compounds under solvent-free conditions, with the catalyst being reusable for several cycles without significant loss of activity. elsevierpure.com Basic alumina (Al₂O₃) is also highlighted as a non-toxic, abundant, and sustainable catalyst. nih.gov
Energy efficiency is addressed through methods like microwave-assisted synthesis, which provides rapid heating and reduces reaction times. nih.govnih.gov One-pot, multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. nih.gov Furthermore, some modern synthetic designs achieve high atom economy by avoiding stoichiometric oxidants and instead using air or oxygen, which generates water as the only byproduct. nih.govrsc.org Electrochemical methods also contribute to green chemistry by using electricity to drive reactions, thus avoiding the need for chemical oxidants or reductants. rsc.org
Mechanistic Elucidation of Formation Pathways
Understanding the mechanistic pathways to imidazo[1,2-a]pyrimidine formation is critical for optimizing reaction conditions and designing new synthetic routes. The most common pathway involves the condensation of a 2-aminopyrimidine with a compound containing a two-carbon electrophilic unit, typically an α-haloketone. tci-thaijo.org The generally accepted mechanism for this transformation involves two primary steps: an initial Sɴ2 reaction followed by an intramolecular cyclization. tci-thaijo.org
More complex, catalyzed reactions have more intricate mechanisms. For the palladium-catalyzed intramolecular dehydrogenative coupling, a plausible pathway involves multiple steps:
Initial condensation of reactants to form an enamine intermediate (A). nih.gov
Reaction with Pd(II) to generate a palladium-coordinated intermediate (B). nih.gov
Deprotonation to form a vinyl-palladium species (C). nih.gov
Intramolecular attack by the imine to give a seven-membered palladacycle (D). nih.gov
1,2-Pd migration to a six-membered ring (E). nih.gov
Reductive elimination to form the product (F) and regenerate the catalyst. nih.gov
In iodine-catalyzed multicomponent reactions, the mechanism is thought to begin with the iodine activating a carbonyl group, facilitating an in situ generation of an α,β-unsaturated ketone via a Knoevenagel condensation. This is followed by a Michael addition of the 2-aminopyrimidine and subsequent intramolecular cyclization and dehydration to yield the final product. nih.gov
Nucleophilic Attack and Cyclization Mechanisms
The core of imidazo[1,2-a]pyrimidine synthesis is the formation of the fused ring system, which is accomplished through a key intramolecular nucleophilic attack and cyclization step. In the classic reaction between a 2-aminopyrimidine and an α-haloketone, the initial step is the Sɴ2 reaction where the endocyclic nitrogen of the pyrimidine ring acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. nih.govacs.org This forms a keto-ammonium salt intermediate. tci-thaijo.org
The second crucial step is the intramolecular cyclization. The exocyclic amino group of the pyrimidine intermediate performs a nucleophilic attack on the carbonyl carbon. This is followed by a dehydration (elimination of a water molecule) to form the aromatic imidazole ring, resulting in the final fused imidazo[1,2-a]pyrimidine scaffold. acs.orgtci-thaijo.org
In other synthetic variations, the nature of the nucleophilic attack can differ. For instance, in certain metal-free protocols involving Knoevenagel condensation as an initial step, the cyclization occurs via an intramolecular nucleophilic attack of a nitrogen atom onto a carbonyl group within the newly formed intermediate. acs.org Similarly, in palladium-catalyzed dehydrogenative coupling, an intramolecular attack of an imine nitrogen occurs on a carbon atom that is part of a vinyl-palladium intermediate, leading to the formation of a palladacycle that precedes the final product. nih.gov
Intermediate Isolation and Characterization in Reaction Pathways
While many reaction mechanisms propose transient intermediates, their isolation and characterization provide definitive evidence for the proposed pathway. In the synthesis of imidazo[1,2-a]pyrimidines and their analogues, the isolation of stable intermediates is a key aspect of multi-step synthetic protocols.
For example, in a four-step synthesis of imidazo[1,2-a]pyrimidine Schiff base derivatives, the core 2-phenylimidazo[1,2-a]pyrimidine is first synthesized and isolated. nih.gov This stable intermediate is then subjected to further reactions, such as nitrosation to yield a 3-nitroso derivative, which is itself isolated before being reduced to the corresponding 3-amino product. nih.gov Each of these isolated compounds represents a characterizable intermediate on the pathway to the final target molecules.
In the synthesis of related imidazo[1,2-a]pyrazine (B1224502) systems, researchers have successfully isolated a Schiff base intermediate. The reaction of 2-aminopyrazine (B29847) with bromomalonic dialdehyde (B1249045) was shown to proceed through a Schiff base intermediate, which was isolated and characterized before its subsequent cyclization to the final product upon heating. researchgate.net Similarly, the synthesis of certain complex imidazo[1,2-a]pyrazines involved the creation of a key dihalo-imidazopyrazine intermediate, which was isolated and purified before undergoing selective displacement and coupling reactions to install the final substituents. nih.gov Although the direct isolation of highly reactive species like the keto-ammonium salt in the classic one-pot synthesis is challenging, the successful isolation and characterization of these stable, stepwise intermediates in related syntheses lend strong support to the proposed multi-step formation mechanisms. tci-thaijo.org
Influence of Substituents on Reaction Kinetics and Yield
Research has shown that the choice of catalyst and its quantity can also play a critical role in optimizing yields, often in a substituent-dependent manner. For instance, in a microwave-assisted, solvent-free synthesis of 2-aryl-imidazo[1,2-a]pyrimidines using basic Al₂O₃ as a catalyst, the yield was found to be dependent on the amount of catalyst used. Optimization studies for the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine revealed that varying the amount of alumina directly impacts the reaction's efficiency. nih.gov
Furthermore, the electronic properties of substituents on the aryl ring of the α-haloketone can affect their reactivity. While many studies report good to excellent yields for a range of substituted starting materials, both electron-donating and electron-withdrawing groups on the phenyl ring of the acetophenone (B1666503) precursor are generally well-tolerated. It has been observed that substrates with 3,4-dimethyl substitution, as well as unsubstituted 2-phenyl and 2-naphthyl variants, are suitable for transformation, providing satisfactory yields. nih.gov For example, a study demonstrated that 2-phenylimidazo[1,2-a]pyrimidine and 2-naphtylimidazo[1,2-a]pyrimidine could be synthesized with yields of 70% and 67%, respectively. nih.gov
The table below illustrates the effect of varying catalyst amounts on the yield of a specific imidazo[1,2-a]pyrimidine derivative, highlighting the importance of reaction condition optimization.
Table 1: Optimization of Catalyst Amount for the Synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
| Entry | Amount of Al₂O₃ (g) | Yield (%) |
|---|---|---|
| 1 | 0.5 | 62 |
| 2 | 1 | 75 |
| 3 | 1.5 | 91 |
| 4 | 2 | 91 |
| 5 | 2.5 | 91 |
Data sourced from a study on microwave-assisted synthesis. nih.gov
Functionalization and Derivatization Strategies
Post-synthesis modification of the imidazo[1,2-a]pyrimidine core is a crucial strategy for developing a diverse library of derivatives. rsc.org The fused heterocyclic system possesses distinct reactive sites that allow for selective functionalization, enabling the introduction of various substituents to modulate its chemical and biological properties. researchgate.net These strategies include amination, sulfonylation, carbonylation, arylation, and various cross-coupling reactions. researchgate.net
Functionalization at Specific Positions (e.g., 2, 3, 8-positions)
The reactivity of the imidazo[1,2-a]pyrimidine ring is not uniform, leading to regioselective functionalization at specific carbon atoms.
C-3 Position : The C-3 position is the most common site for electrophilic substitution and subsequent derivatization. rsc.orgdocumentsdelivered.com Its high electron density makes it particularly susceptible to attack. A variety of functionalization methods targeting this position have been developed. Regioselective iodination at the C-3 position can be achieved using ultrasound acceleration in an environmentally friendly alcohol solvent. researchgate.net This 3-iodo intermediate serves as a versatile handle for further modifications, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions, to introduce aryl, heteroaryl, or alkynyl groups. researchgate.net
C-2 Position : The substituent at the C-2 position is typically introduced during the initial ring-forming condensation reaction, determined by the choice of the α-halocarbonyl compound. researchgate.net For example, using a 2-bromoacetophenone derivative will result in a 2-phenyl-substituted imidazo[1,2-a]pyrimidine. nih.gov
C-8 Position : While less commonly reported than C-3 functionalization, derivatization at other positions, including those on the pyrimidine ring, is possible. For instance, in the related imidazo[1,2-a]pyridine system, methods have been developed for creating 8-carboxamide derivatives. researchgate.net These strategies often involve starting with a pre-functionalized aminopyridine or aminopyrimidine ring, such as a 2-aminonicotinate, which carries a functional group that is maintained through the cyclization process and can be modified later. researchgate.net
The table below summarizes common functionalization reactions at different positions of the imidazo[1,2-a]pyridine/pyrimidine scaffold.
Table 2: Selected Functionalization Reactions on the Imidazo[1,2-a]pyrimidine/pyridine Scaffold
| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced |
|---|---|---|---|
| 3 | Iodination | Iodine, Ultrasound | Iodo |
| 3 | Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Aryl/Heteroaryl |
| 3 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl |
| 6 | Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Aryl/Heteroaryl |
| 8 | Amide Formation | From pre-functionalized starting material (e.g., 2-aminonicotinate) | Carboxamide |
Data compiled from various studies on imidazo-heterocycle functionalization. researchgate.net
Introduction of Chemically Active Functional Groups
The introduction of chemically active functional groups onto the imidazo[1,2-a]pyrimidine nucleus is key to creating derivatives with diverse properties. These groups can serve as handles for further chemical transformations or be integral parts of a pharmacophore.
One primary strategy involves the direct nitrosation of the C-3 position using reagents like sodium nitrite, which yields a 3-nitroso derivative. nih.gov This nitroso group can then be readily reduced to a 3-amino group. nih.gov The resulting 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) is a versatile intermediate. nih.gov This amine can be further derivatized, for example, through condensation with various aldehydes to form a wide array of Schiff base derivatives, significantly expanding the molecular diversity of the scaffold. nih.gov
Cross-coupling reactions are another powerful tool for introducing functional groups. As mentioned, 3-iodoimidazo[1,2-a]pyrimidines are excellent substrates for Suzuki-Miyaura reactions with various boronic acids and Sonogashira couplings with terminal alkynes. researchgate.net These methods allow for the direct formation of C-C bonds, attaching complex aryl, heteroaryl, and alkynyl moieties to the core structure. researchgate.net Such derivatizations are critical in medicinal chemistry for exploring structure-activity relationships.
Advanced Spectroscopic and Computational Characterization of Imidazo 1,2 a Pyrimidine Hydrochloride Derivatives
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular framework of imidazo[1,2-a]pyrimidine (B1208166) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for precise structural assignment. dtic.milcapes.gov.brsemanticscholar.org
In the ¹H NMR spectra of imidazo[1,2-a]pyrimidine derivatives, the protons on the fused heterocyclic system exhibit characteristic chemical shifts. For instance, in a series of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, the protons of the pyrimidine (B1678525) ring show distinct signals: H-6A appears as a doublet around δ 2.70–2.80 ppm, H-6B as a doublet of doublets at approximately δ 3.20–3.30 ppm, and H-5 as a signal between δ 5.05–5.25 ppm. nih.gov For other derivatives, aromatic proton signals are typically observed in the range of δ 5.00–9.41 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment and the nature of substituents. For example, in some imidazo[1,2-a]pyrimidine derivatives, carbon signals can range from approximately 52 to 175 ppm, corresponding to sp³, sp², and sp hybridized carbons. researchgate.net The presence of substituents and quaternization of nitrogen atoms can induce notable shifts in both ¹H and ¹³C NMR spectra, which can be correlated with changes in electron densities within the ring system. dtic.mil
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Imidazo[1,2-a]pyrimidine Derivatives
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 2.70 - 3.30 | Aliphatic protons (e.g., in tetrahydro derivatives) |
| ¹H | 5.00 - 9.41 | Aromatic and heteroaromatic protons |
| ¹³C | 52 - 175 | Aliphatic, aromatic, and carbonyl carbons |
Note: Chemical shifts are highly dependent on the specific derivative and solvent used.
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of imidazo[1,2-a]pyrimidine derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS(ESI)) are frequently employed for their high sensitivity and ability to analyze complex mixtures. semanticscholar.orgnih.gov
In ESI-MS, imidazo[1,2-a]pyrimidine derivatives typically form protonated molecules [M+H]⁺, allowing for the direct determination of their molecular mass. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous confirmation of the molecular formula. nih.gov
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. While specific fragmentation pathways depend on the substitution pattern of the imidazo[1,2-a]pyrimidine core, common fragmentation events include the cleavage of substituent groups and the rupture of the heterocyclic rings. nih.govnih.gov For instance, in some cases, the loss of specific side chains or functional groups can be observed, helping to piece together the molecule's structure. nih.gov The analysis of these fragmentation patterns is crucial for the structural elucidation of novel derivatives. semanticscholar.orgnih.gov
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in imidazo[1,2-a]pyrimidine hydrochloride and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. semanticscholar.orgnih.gov
The IR spectra of imidazo[1,2-a]pyrimidine derivatives display a series of absorption bands that confirm the presence of key structural features. For example, the C=N stretching vibrations within the fused heterocyclic rings typically appear in the region of 1650-1500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹).
If the molecule contains a carbonyl group (C=O), a strong absorption band will be present in the range of 1750-1650 cm⁻¹. Similarly, the presence of an N-H bond, for instance in the hydrochloride salt, would be indicated by a broad absorption band in the 3400-3200 cm⁻¹ region. For derivatives containing a cyano group (C≡N), a sharp absorption is expected around 2260-2220 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Frequencies for Imidazo[1,2-a]pyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| C=N Stretch | 1650 - 1500 |
| C=O Stretch | 1750 - 1650 |
| N-H Stretch | 3400 - 3200 |
| C≡N Stretch | 2260 - 2220 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of imidazo[1,2-a]pyrimidine derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. uzh.ch
The UV-Vis absorption spectra of these compounds typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. For many imidazo[1,2-a]pyridine (B132010) and pyrimidine derivatives, absorption bands are observed in the range of 220-400 nm. nih.govijrpr.com For example, some derivatives show two main absorption bands, one around 250-280 nm and another at a longer wavelength, often above 300 nm. ijrpr.comresearchgate.net The lower energy band is often attributed to an intramolecular charge transfer (ICT) transition, which can be influenced by the polarity of the solvent. researchgate.net
The position and intensity of these absorption bands are sensitive to the substitution pattern on the imidazo[1,2-a]pyrimidine core. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively. This makes UV-Vis spectroscopy a useful tool for studying the electronic effects of different substituents.
Many imidazo[1,2-a]pyrimidine derivatives exhibit fluorescence, a property that is highly valuable for applications in materials science and as biological probes. nih.govresearchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state.
The fluorescence emission of these compounds is often observed in the blue or violet region of the electromagnetic spectrum. ijrpr.com The emission wavelength and quantum yield are strongly influenced by the molecular structure and the solvent environment. For instance, the introduction of a hydroxymethyl group can, in some cases, enhance the fluorescence intensity. researchgate.net In contrast, electron-withdrawing groups like a nitro group tend to quench the fluorescence. nih.gov
A comparative study showed that 3-hydroxymethyl imidazo[1,2-a]pyridines generally fluoresce more intensely than their 3-hydroxymethyl imidazo[1,2-a]pyrimidine counterparts, with the latter emitting light at longer wavelengths. nih.gov The substitution of a proton with methyl, carboxyl, or amino groups has been found to increase fluorescence intensity. nih.gov The significant Stokes shifts (the difference between the absorption and emission maxima) observed for some derivatives are indicative of a substantial change in geometry or electronic distribution upon excitation. nih.gov
Table 3: Photophysical Data for a Representative Imidazo[1,2-a]pyrimidine Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Methanol | 250 | - |
| Acetonitrile | 253 | - |
| Tetrahydrofuran | 253 | - |
| Dichloromethane | 254 | - |
Data for a specific derivative as reported in the literature. ijrpr.com
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools in the modern drug discovery pipeline, providing profound insights into the structural, electronic, and interactive properties of novel chemical entities. For this compound derivatives, these in silico methods are crucial for rationalizing structure-activity relationships (SAR) and guiding the design of compounds with enhanced therapeutic potential. By simulating molecular behavior at the quantum level, researchers can predict a wide array of properties, from electronic charge distribution to binding affinities with biological targets, thereby accelerating the development of new drug candidates. nih.govnih.gov
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational efficiency. nih.gov It is extensively used to determine the optimized molecular structures and reactive sites of imidazo[1,2-a]pyrimidine derivatives. nih.gov The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. This approach allows for the exploration of the relationship between a molecule's structure and its biological activity, which is heavily influenced by electron density, steric effects, and the orbital characteristics of electron donors and acceptors. nih.gov Commonly, the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is employed to calculate the properties of these heterocyclic systems. nih.govnih.gov
Frontier Molecular Orbitals (FMO): The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic charge mobility and chemical reactivity of a molecular system. nih.gov The HOMO energy level corresponds to the electron-donating capability of a molecule, while the LUMO energy level relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE_gap), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov For imidazo[1,2-a]pyrimidine derivatives, the HOMO and LUMO orbitals are typically distributed across the pyrimidine and imidazole (B134444) ring surfaces, indicating these are the primary reactive sites. frontiersin.org
Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyrimidine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE_gap) (eV) |
| Derivative A | -6.25 | -2.15 | 4.10 |
| Derivative B | -6.48 | -2.54 | 3.94 |
| Derivative C | -6.11 | -2.39 | 3.72 |
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a vital descriptor for understanding the relationship between molecular structure and biological activity. nih.gov It provides a three-dimensional map of the charge distribution around a molecule, which is invaluable for identifying sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For imidazo[1,2-a]pyrimidine derivatives, the negative potential is often located around the nitrogen atoms of the fused ring system, highlighting their role in forming interactions with biological targets. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is a powerful method used to investigate the topology of electron density in a molecule. nih.gov This approach provides a rigorous definition of atoms and chemical bonds within a molecule, allowing for the characterization of inter- and intramolecular interactions. By analyzing bond critical points and their associated electron density properties, QTAIM can elucidate the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) within imidazo[1,2-a]pyrimidine structures, offering deep insights into their stability and conformational preferences. nih.govresearchgate.net
Reduced Density Gradient (RDG) Analysis: RDG analysis is a complementary technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue, which helps to distinguish between different types of interactions. This visualization provides an intuitive picture of the spatial regions where NCIs are significant, which is crucial for understanding ligand-receptor binding and crystal packing. For imidazo[1,2-a]pyrimidine derivatives, RDG analysis helps to identify the specific non-covalent forces that stabilize their conformation and their complexes with target proteins. nih.gov
Theoretical vibrational spectra for imidazo[1,2-a]pyrimidine derivatives are commonly calculated using DFT methods. nih.gov These calculated spectra, particularly Fourier Transform-Infrared (FT-IR) and Raman spectra, are compared with experimental data to validate the proposed molecular structure. nih.govresearchgate.net A good agreement between the theoretical and experimental vibrational frequencies confirms the structural assignment. nih.gov To improve the accuracy of the theoretical results, computed vibrational frequencies are often scaled by specific factors. researchgate.net The assignment of specific vibrational modes to calculated frequencies is performed using Potential Energy Distribution (PED) analysis, which provides a detailed understanding of the contribution of individual internal coordinates to each normal mode. researchgate.net
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Representative Imidazo[1,2-a]pyrimidine Schiff Base Derivative
| Vibrational Mode | Experimental (FT-IR) | Theoretical (DFT) |
| C-H stretching | 3104 | 3100-3000 |
| C=N stretching (imine) | 1604 | 1595 |
| C=C stretching (aromatic) | 1580 | 1575 |
| C-N stretching | 1214 | 1210 |
Data derived from findings on related derivatives. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules and predicting their photophysical properties. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, many of which exhibit interesting fluorescence characteristics, TD-DFT is used to calculate absorption and emission spectra. researchgate.net These calculations can explain electronic transitions, such as π→π* or n→π*, and predict the wavelengths of maximum absorption (λ_max) and emission. researchgate.net The theory can also shed light on phenomena like twisting intramolecular charge transfer (TICT), which can influence fluorescent properties by providing non-radiative decay pathways. researchgate.net By analyzing how substituents and solvent environments affect the calculated electronic transitions, TD-DFT provides a framework for fine-tuning the photophysical properties of these compounds for applications in imaging and sensing. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is extensively applied to imidazo[1,2-a]pyrimidine derivatives to investigate their potential as inhibitors of various biological targets. nih.govacs.org The process involves placing the ligand into the binding site of the target protein and calculating a docking score, which estimates the binding free energy. nih.govnih.gov Lower binding energy values (more negative) indicate a higher binding affinity. researchgate.net
For example, docking studies on novel imidazo[1,2-a]pyrimidine Schiff base derivatives against SARS-CoV-2 proteins (human ACE2 and spike protein) have shown remarkable binding affinities, with top-scoring compounds exhibiting energies of -9.1 kcal/mol and -7.3 kcal/mol, respectively. nih.govnih.gov These studies not only predict binding strength but also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, providing a rational basis for their mechanism of action. researchgate.netnih.gov
Table 3: Example Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives against a Kinase Target
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound X | -9.2 | His222, Tyr216, Lys270 |
| Compound Y | -8.5 | Leu150, Val158, Ala170 |
| Compound Z | -7.8 | Asp274, Gly152 |
Data modeled after findings for similar heterocyclic systems. researchgate.net
Molecular Dynamics Simulations (Specific to corrosion inhibition mechanisms)
Molecular Dynamics (MD) simulations serve as a powerful computational tool to elucidate the interaction and adsorption mechanisms of corrosion inhibitors on metal surfaces at an atomic level. frontiersin.orgresearchgate.net For imidazo[1,2-a]pyrimidine derivatives, MD simulations have been instrumental in visualizing the adsorption process on steel surfaces, typically the Fe(110) crystal face, in corrosive environments like hydrochloric acid (HCl). frontiersin.orgrsc.org These simulations provide insights into the equilibrium adsorption configurations, binding energies, and the nature of the interactions between the inhibitor molecules and the metal.
In a typical simulation setup, a simulation box is constructed containing the Fe(110) surface, a layer of the corrosive medium (e.g., water molecules, hydronium ions, and chloride ions), and the inhibitor molecules. frontiersin.org The system is then allowed to evolve over time under defined temperature and pressure conditions, enabling the analysis of the inhibitor molecules' behavior as they approach and adsorb onto the metal surface.
Studies on various imidazo[1,2-a]pyrimidine derivatives have consistently shown that these molecules tend to adsorb on the Fe(110) surface in a flat or near-parallel orientation. frontiersin.orgnih.gov This orientation maximizes the contact area between the molecule and the steel surface, facilitating a strong interaction. The adsorption is driven by a combination of physical and chemical interactions. The primary reactive sites for adsorption are often identified within the imidazo[1,2-a]pyrimidine core itself, along with associated phenyl rings. frontiersin.org The nitrogen atoms in the heterocyclic rings and the π-electrons of the aromatic systems play a crucial role in the adsorption process by donating electrons to the vacant d-orbitals of the iron atoms, leading to the formation of coordinate bonds (chemisorption). frontiersin.orgresearchgate.net
The binding energy, a key output from MD simulations, quantifies the strength of the adsorption. For instance, simulations of imidazo[1,2-a]pyrimidine-Schiff base derivatives (IPY 1 and IPY 2) have demonstrated high negative binding energy values, indicating a spontaneous and strong adsorption process. rsc.orgnih.gov Similarly, studies on 2,4-diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (DPIP) and its octyl-substituted analogue (OPIP) revealed significant interaction energies, confirming their strong affinity for the steel surface. frontiersin.orgresearchgate.net The analysis of the radial distribution function (RDF) derived from these simulations further supports a mixed adsorption model, dominated by chemisorption, which is supplemented by physisorption. researchgate.net This strong, stable adsorption results in the formation of a protective film that shields the metal from the corrosive species in the environment. rsc.orgnih.gov
Table 1: Summary of Molecular Dynamics Simulation Findings for Imidazo[1,2-a]pyrimidine Derivatives as Corrosion Inhibitors
| Inhibitor Derivative | Simulation System | Key Simulation Findings | Reference |
|---|---|---|---|
| IPY 1 and IPY 2 (Imidazo[1,2-a]pyrimidine-Schiff bases) | Fe(110) surface in a solution of H₂O, H₃O⁺, and Cl⁻ ions. | Molecules adsorb in a near-parallel orientation to the Fe(110) surface, forming a compact protective layer. High negative binding energies indicate spontaneous and strong adsorption. | rsc.orgnih.gov |
| DPIP (2,4-diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine) | Fe(110) surface in a solution containing H₂O, H₃O⁺, and Cl⁻ ions. | The imidazo[1,2-a]pyrimidine group acts as the main reactive site for electron donation to the iron surface. Adsorption is a mixed mode dominated by chemisorption. | frontiersin.org |
| OPIP (2-(4-octylphenyl)-4-phenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine) | Fe(110) surface in a solution containing H₂O, H₃O⁺, and Cl⁻ ions. | Demonstrates stronger binding energy compared to DPIP, attributed to the additional electron-donating effect of the octyl group. The molecule lies flat on the metal surface. | frontiersin.org |
In Silico ADMET Prediction (Exclusion of basic ADMET property discussions)
Beyond their applications in materials science, imidazo[1,2-a]pyrimidine derivatives are extensively investigated for various pharmacological activities. nih.govnih.gov Advanced in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic and safety profiles of these compounds, guiding further development. mdpi.comacs.org These computational models evaluate specific interactions and liabilities that go beyond fundamental property calculations.
For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives designed as potential SARS-CoV-2 entry inhibitors, in silico predictions expressed promising drug-like characteristics, suggesting their potential for development as therapeutic agents. nih.gov In the context of antimicrobial agents, ADME-T predictions for certain imidazo[1,2-a]pyrimidine derivatives have shown good binding modes to microbial targets and favorable pharmacokinetic safety profiles. nih.govmdpi.com
More detailed predictions have been performed on specific candidates. For example, an imidazo[1,2-a]pyrimidine derivative investigated for antileishmanial activity (Compound 24) underwent a comprehensive ADMET profile analysis. acs.org The predictions indicated good intestinal absorption and suggested that the compound is a substrate and inhibitor of several cytochrome P450 (CYP450) enzymes. This finding is significant as the CYP450 superfamily is central to phase-I drug metabolism, implying that the compound would likely undergo hepatic metabolism before excretion. The analysis also predicted that excretion could be facilitated by organic cation transporters (OCTs) in the kidney. While predictions suggested potential liver toxicity, a lack of skin toxicity indicated that a topical application could be a viable administration route to minimize systemic effects. acs.org
Interestingly, in silico toxicity assessments have also been applied to imidazo[1,2-a]pyrimidine derivatives designed as corrosion inhibitors. For the Schiff base derivatives IPY 1 and IPY 2, toxicity evaluations predicted low bioaccumulation potential and good biodegradability. nih.gov This supports their potential as environmentally compatible or "green" corrosion inhibitors, which is a significant consideration for industrial applications. rsc.org
Table 2: Selected Advanced In Silico ADMET Predictions for Imidazo[1,2-a]pyrimidine Derivatives
| Derivative/Compound | Investigated Application | Specific ADMET Prediction Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff bases | Antimicrobial | Most active compounds show good binding modes with microbial targets and promising pharmacokinetic safety profiles. | mdpi.com |
| Imidazo[1,2-a]pyrimidine Schiff bases | SARS-CoV-2 Inhibitors | Compounds exhibit promising drug-like characteristics based on ADMET and drug-likeness predictions. | nih.gov |
| IPY 1 and IPY 2 | Corrosion Inhibition | Predicted to have low bioaccumulation potential and good biodegradability, supporting their environmental compatibility. | nih.gov |
| Compound 24 | Antileishmanial | Predicted as a substrate/inhibitor of several CYP450 enzymes, suggesting hepatic metabolism. Predicted excretion via kidney organic cation transporters (OCTs). Potential for topical application due to lack of predicted skin toxicity. | acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | Anti-tubercular | Designed ligands showed zero violations of Lipinski rules, high gastrointestinal absorption, and were predicted to be non-toxic (inactive for carcinogenicity and cytotoxicity). | nih.gov |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Abbreviation/Code | Full Chemical Name |
|---|---|
| - | This compound |
| DPIP | 2,4-diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine |
| OPIP | 2-(4-octylphenyl)-4-phenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine |
| IPY 1 | Imidazo[1,2-a]pyrimidine-Schiff base derivative 1 |
| IPY 2 | Imidazo[1,2-a]pyrimidine-Schiff base derivative 2 |
| IPA | Imidazo[1,2-a]pyridine-3-carboxamide |
Structure Activity Relationship Sar and Pharmacological Implications
General Principles of SAR in Imidazo[1,2-a]pyrimidine (B1208166) Systems
The biological activity of imidazo[1,2-a]pyrimidine derivatives is largely determined by the nature and position of substituents on the core scaffold and any associated phenyl rings. scirp.org The structural analogy to purine heterocycles and the presence of a guanidine functionality are thought to contribute to their diverse biological actions. mdpi.com Synthetic modifications across the scaffold have been extensively explored to optimize potency and selectivity for various therapeutic targets. Functionalization is commonly pursued at the C2, C3, C5, and C7 positions to modulate the physicochemical and pharmacokinetic properties of the molecules, thereby influencing their biological efficacy. nih.govnih.gov
Impact of Substituent Patterns on Biological Activities
The pattern of substitution on the imidazo[1,2-a]pyrimidine ring system plays a crucial role in defining the specific biological activities of the resulting compounds. Research has shown that the presence of certain functional groups can enhance or diminish the therapeutic potential.
Key observations regarding substituent patterns include:
Halogenation : The introduction of halogen atoms, particularly chlorine (Cl), on phenyl rings attached to the scaffold often enhances antimicrobial activity. rsc.org Compounds with bromine (Br) or fluorine (F) at the para position of a phenyl ring have shown moderate activity, while a chloro substituent in the same position can significantly augment the biological effect. rsc.org
Methyl Groups : Similar to halogenation, the presence of a methyl substituent in the para position of a phenyl ring has been found to increase antimicrobial activity. rsc.org
Molar Refractivity : For antibacterial applications, an increase in the molar refractivity of the substituents on the phenyl rings has been shown to dramatically lower the activity, indicating that size and polarizability are important parameters to consider in drug design. scirp.org
Positional Influence : The activity of derivatives is also influenced by the position of substituents on the imidazo[1,2-a]pyrimidine core itself. For instance, in some series, the nature of the group at the C-2 position and substituents at the C-7 position have been identified as key determinants of antimicrobial efficacy.
These general principles guide the rational design of new imidazo[1,2-a]pyrimidine derivatives with tailored pharmacological profiles.
Specific SAR Studies for Different Pharmacological Classes
The versatility of the imidazo[1,2-a]pyrimidine scaffold has led to the development of derivatives with a range of specific pharmacological activities, including antimicrobial, antifungal, and antiparasitic effects.
Antimicrobial and Antifungal Activity
Imidazo[1,2-a]pyrimidine derivatives have been extensively investigated for their potential as antimicrobial and antifungal agents. mdpi.com
Several series of imidazo[1,2-a]pyrimidine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
A study on imidazo[1,2-a]pyrimidine chalcones revealed that these compounds possess excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. In general, the imidazo[1,2-a]pyrimidine chalcone derivatives showed better activity compared to their imidazo[1,2-a]pyridine (B132010) counterparts. However, a derivative with a meta-bromo substituent displayed weak activity against all tested bacterial strains.
Another investigation into 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines found that 5-n-octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against all microorganisms studied, including S. aureus, E. coli, and P. aeruginosa. nih.gov
Furthermore, research on a series of imidazo[1,2-a]pyrimidine derivatives highlighted that compounds with halogenated substituents are more active against Gram-positive bacteria. rsc.org For instance, one compound exhibited excellent activity against Bacillus subtilis. mdpi.com
| Compound Series | Bacterial Strain | Key SAR Findings |
|---|---|---|
| Imidazo[1,2-a]pyrimidine chalcones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Generally good activity; meta-bromo substituent leads to weak activity. |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | S. aureus, E. coli, P. aeruginosa | Significant activity observed with the 5-n-octylamino substitution. nih.gov |
| Halogenated Imidazo[1,2-a]pyrimidines | Gram-positive bacteria (e.g., B. subtilis) | Halogenated substituents enhance activity against Gram-positive bacteria. rsc.org |
The emergence of fungal resistance has spurred the search for novel antifungal agents, with the imidazo[1,2-a]pyrimidine scaffold showing significant promise. researchgate.net
Studies have demonstrated that imidazo[1,2-a]pyrimidines with halogenated substituents are particularly active against Candida albicans. rsc.org Molecular docking studies suggest that these compounds may exert their antifungal effect by interacting with enzymes like CYP51. A series of imidazo[1,2-a]pyridinyl-arylacrylonitriles were synthesized and tested, with a 3-chlorinated compound showing the best anticandidosis profile against three Candida species, including C. albicans.
In another study, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were evaluated for their activity against a resistant strain of C. albicans. Four out of ten synthesized compounds showed promising activity with minimum inhibitory concentrations (MICs) below 300 μmol/L. researchgate.net
| Compound Series | Fungal Strain | Key SAR Findings |
|---|---|---|
| Halogenated Imidazo[1,2-a]pyrimidines | Candida albicans | Halogenated substituents enhance activity. rsc.org |
| 3-Chlorinated Imidazo[1,2-a]pyridinyl-arylacrylonitrile | Candida albicans, Candida tropicalis, Candida glabrata | The 3-chloro substituent was identified as crucial for potent activity. |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Candida albicans (resistant strain) | Specific substitutions on the arylpropenone moiety led to active compounds. researchgate.net |
Antiparasitic Activity (e.g., against Entamoeba histolytica, Trichomonas vaginalis, Leishmania amazonensis, Trypanosoma cruzi, Trypanosoma brucei)
The imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential against various protozoan parasites.
For Leishmania amazonensis , a library of imidazo-fused heterocycles was screened, leading to the identification of an imidazo[1,2-a]pyrimidine derivative, compound 24 (3-(3-((2,4,4-trimethylpentan-2-yl)amino)imidazo[1,2-a]pyrimidin-2-yl)benzonitrile) , as the most effective agent against the amastigote form of the parasite. This compound was found to be approximately two times more active than the reference drug miltefosine. The study highlighted the importance of the 3-(1,1,3,3-tetramethylbutylamine) residue at the C3 position for antileishmanial activity.
In the context of Trypanosoma cruzi and Trypanosoma brucei , a series of imidazo[1,2-a]pyridine and pyrimidine (B1678525) derivatives were synthesized and evaluated. Nineteen compounds were found to be active against T. brucei brucei with antitrypanosomal activities below 10 μM. The structure-activity relationship analysis focused on modifications at three main regions of the molecules, leading to the identification of potent compounds.
While specific SAR studies on imidazo[1,2-a]pyrimidines against Entamoeba histolytica and Trichomonas vaginalis are limited in the reviewed literature, research on other nitroimidazole compounds, such as metronidazole, has been extensive. For T. vaginalis, imidazole (B134444) carbamates with a 5-nitroimidazole scaffold have shown potent trichomonacidal activity. The activity of metronidazole in E. histolytica involves its reduction and subsequent interaction with key proteins like thioredoxin reductase.
| Compound/Series | Parasite | Key SAR Findings |
|---|---|---|
| Compound 24 | Leishmania amazonensis | The 3-(1,1,3,3-tetramethylbutylamine) residue at C3 is important for activity. |
| Imidazo[1,2-a]pyridine/pyrimidine derivatives | Trypanosoma cruzi, Trypanosoma brucei | Modifications at terminal rings and the central core influence activity. |
| Imidazole carbamates (5-nitroimidazole scaffold) | Trichomonas vaginalis | The 5-nitroimidazole scaffold is a key feature for trichomonacidal activity. |
| Metronidazole (a 5-nitroimidazole) | Entamoeba histolytica | Activity depends on the reduction of the nitro group. |
Antiviral Activity
Derivatives of the imidazo[1,2-a]pyrimidine class have been investigated for their potential to combat a range of viral infections.
Against SARS-CoV-2: The global pandemic spurred research into novel antiviral agents, with imidazo[1,2-a]pyrimidine derivatives emerging as a class of interest. Researchers have designed and synthesized novel derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein, which are critical for SARS-CoV-2 cell entry. nih.govresearchgate.net Computational studies have been employed to explore the binding interactions of these compounds with their viral targets. nih.govresearchgate.net
Against HIV: The imidazo[1,2-a]pyrimidine scaffold has also shown promise in the development of anti-HIV agents. nih.gov Certain imidazo[1,2-a]pyridine-Schiff base derivatives have been synthesized and evaluated for their in vitro antiviral activity against both HIV-1 and HIV-2 strains in MT-4 cells. nih.gov One particular compound demonstrated EC50 values of 82.02 µg/mL against HIV-1 and 47.72 µg/mL against HIV-2. nih.gov Molecular docking studies suggest that these compounds may exert their effect by interacting with HIV-1 reverse transcriptase. nih.gov
Against Hepatitis C: While direct studies on imidazo[1,2-a]pyrimidine hydrochloride for Hepatitis C virus (HCV) are limited, research on the closely related imidazo[1,2-a]pyridine scaffold is noteworthy. These compounds have been identified as potent inhibitors of HCV replication, with some analogues showing EC50 values of less than 10 nM for genotypes 1a and 1b. nih.gov Their mechanism of action is believed to involve direct binding to the HCV non-structural protein 4B (NS4B). nih.gov Additionally, imidazo[1,2-α] nih.govnih.govnaphthyridine derivatives have been explored as potential HCV entry inhibitors, with some exhibiting significant anti-HCV activity (EC50 = 0.02–0.05 μM). nih.gov
Against Influenza A: The search for novel anti-influenza therapeutics has led to the investigation of imidazo[1,2-a]pyrimidine derivatives. A novel scaffold was found to target the entry of group 2 influenza A viruses (IAV). figshare.com Structure-activity relationship studies have led to the development of small molecules with nanomolar activity against both oseltamivir-sensitive and resistant strains of group 2 IAVs. figshare.com These compounds are thought to bind to hemagglutinin (HA) and block HA-mediated membrane fusion. figshare.com A related imidazo[1,2-a]pyrazine (B1224502) derivative, A4, has demonstrated potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov
Table 1: Antiviral Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Virus | Target/Mechanism | Compound Class | Potency (Example) |
|---|---|---|---|
| SARS-CoV-2 | hACE2 and Spike Protein | Imidazo[1,2-a]pyrimidine derivatives | Potential dual inhibitors nih.govresearchgate.net |
| HIV-1 | Reverse Transcriptase | Imidazo[1,2-a]pyridine-Schiff base | EC50 = 82.02 µg/mL nih.gov |
| HIV-2 | Reverse Transcriptase | Imidazo[1,2-a]pyridine-Schiff base | EC50 = 47.72 µg/mL nih.gov |
| Hepatitis C | NS4B Protein | Imidazo[1,2-a]pyridine derivatives | EC50 < 10 nM nih.gov |
| Influenza A | Hemagglutinin (HA) | Imidazo[1,2-a]pyrimidine derivatives | Nanomolar activity figshare.com |
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives have been explored for their potential to modulate inflammatory pathways, primarily through the inhibition of key enzymes.
COX Inhibition: Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade. A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and evaluated as selective COX-2 inhibitors. nih.gov One of the most potent compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a COX-2 IC50 value of 0.07 µM and a high selectivity index of 508.6. nih.gov The anti-inflammatory activity of these compounds was also confirmed in vivo using the formalin test. nih.gov
5-Lipoxygenase Inhibition: 5-Lipoxygenase (5-LO) is another crucial enzyme in the inflammatory process, responsible for the production of leukotrienes. A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified. nih.gov Through SAR studies, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine was identified as a potent 5-LO inhibitor with an IC50 of 0.16 µM in intact cells and 0.1 µM in a cell-free assay. nih.gov
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Target Enzyme | Compound Class | Potency (Example) |
|---|---|---|
| COX-2 | 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | IC50 = 0.07 µM nih.gov |
| 5-Lipoxygenase | N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | IC50 = 0.1 µM (cell-free) nih.gov |
Anticancer and Antitumor Activity
The imidazo[1,2-a]pyrimidine core is a feature of numerous compounds with significant anticancer and antitumor properties. researchgate.netekb.eg Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways.
The anticancer effects of imidazo[1,2-a]pyridine-based compounds are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. researchgate.net Key kinase targets include the PI3K/Akt pathway, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. nih.gov
Numerous in vitro studies have demonstrated the potent antiproliferative effects of imidazo[1,2-a]pyrimidine and related compounds against a variety of cancer cell lines.
Against MCF-7: The human breast cancer cell line MCF-7 is a common model for testing the efficacy of potential anticancer agents. Novel imidazo[1,2-a]pyridine compounds have been shown to have a strong cytotoxic impact on HCC1937 breast cancer cells, with IC50 values as low as 45 µM. nih.govresearchgate.net These compounds can induce cell cycle arrest, as evidenced by increased levels of p53 and p21, and promote apoptosis through the activation of caspases 7 and 8. nih.govresearchgate.net Thieno[2,3-d]pyrimidine derivatives have also shown significant antiproliferative activity against MCF-7 cells, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com
Table 3: Anticancer and Antitumor Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Activity | Target/Mechanism | Cell Line | Potency (Example) |
|---|---|---|---|
| Kinase Inhibition | PI3K/Akt, CDKs | - | Inhibition of key signaling pathways |
| Antiproliferative | Cell cycle arrest, Apoptosis | HCC1937 (Breast Cancer) | IC50 = 45 µM nih.gov |
| Antiproliferative | - | MCF-7 (Breast Cancer) | Nanomolar IC50 values for some derivatives mdpi.com |
Antituberculosis Activity
Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine amides have emerged as a highly promising class of antituberculosis agents. researchgate.netnih.govmdpi.com These compounds have demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov The mechanism of action is believed to involve the inhibition of the QcrB subunit of the menaquinol cytochrome c oxidoreductase, a critical component of mycobacterial energy metabolism. nih.govmdpi.com SAR studies have led to the identification of compounds with minimum inhibitory concentrations (MICs) in the nanomolar range. nih.gov For example, certain imidazo[1,2-a]pyridine-3-carboxamides have shown MIC values as low as ≤0.006 μM against replicating Mtb. nih.gov
Table 4: Antituberculosis Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Compound Class | Target | Potency (Example) |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB subunit of cytochrome bc1 complex | MIC ≤0.006 μM nih.gov |
| Imidazo[1,2-a]pyridine amides | QcrB subunit of cytochrome bc1 complex | Potent against MDR-TB researchgate.netmdpi.com |
Neuropharmacological Activities
The imidazo[1,2-a]pyrimidine scaffold is a key component of several compounds with significant neuropharmacological effects, particularly those targeting the GABA-A receptor.
GABA-A Receptor Agonists: Imidazo[1,2-a]pyrimidines are known to act as ligands for the benzodiazepine binding site on the GABA-A receptor. nih.gov Through SAR studies, derivatives have been developed that exhibit functional selectivity for the α2 and α3 subtypes of the GABA-A receptor. nih.gov This selectivity is desirable for achieving anxiolytic effects with minimal sedation. nih.govresearchgate.net
Anxiolytic, Anticonvulsant, Sedative, and Hypnotic Effects: The interaction of imidazo[1,2-a]pyrimidines with the GABA-A receptor translates into a range of central nervous system effects. Certain derivatives have demonstrated anxiolytic properties in animal models of anxiety. nih.govresearchgate.net The modulation of GABAergic neurotransmission by these compounds also underlies their potential anticonvulsant, sedative, and hypnotic activities.
Table 5: Neuropharmacological Activities of Imidazo[1,2-a]pyrimidine Derivatives
| Activity | Target | Compound Class | Key Findings |
|---|---|---|---|
| GABA-A Receptor Agonism | GABA-A receptor benzodiazepine binding site | Imidazo[1,2-a]pyrimidines | Functional selectivity for α2/α3 subtypes nih.govnih.gov |
| Anxiolytic | GABA-A α2/α3 subtypes | 7-trifluoromethylimidazopyrimidine | Anxiolytic in animal models with minimal sedation nih.gov |
| Anticonvulsant, Sedative, Hypnotic | GABA-A receptor | Imidazo[1,2-a]pyrimidines | Potential for CNS depressant effects |
Pharmacophore Modeling and Design
Pharmacophore modeling is a crucial tool in the rational design of novel imidazo[1,2-a]pyrimidine derivatives. This computational approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. By understanding these features, chemists can design new molecules with enhanced potency and selectivity.
For instance, computational studies involving molecular docking have been used to design imidazo[1,2-a]pyrimidine Schiff base derivatives as potential inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov These studies model the interactions between the small molecule and the target protein's binding site, guiding the synthesis of compounds with optimal binding affinity. The results from such modeling showed that certain derivatives exhibited remarkable affinity for the ACE2 receptor and the viral spike protein. nih.gov
In other studies, pharmacophore models have been developed for related heterocyclic systems to guide the synthesis of compounds with specific activities, such as antimicrobial agents. mdpi.com The general principles involve identifying key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that govern the binding of the ligand to its target. These models provide a theoretical basis for structural modifications aimed at optimizing the drug-like properties of the imidazo[1,2-a]pyrimidine scaffold. researchgate.net
Lead Compound Identification and Optimization
The process of drug discovery often begins with the identification of a "hit" or "lead" compound, which is then chemically modified to improve its pharmacological properties. The imidazo[1,2-a]pyrimidine scaffold has been the subject of extensive lead optimization campaigns for various therapeutic targets.
A key challenge in drug development is overcoming rapid metabolism. For example, an imidazo[1,2-a]pyrimidine-based compound identified as a potent antagonist of the androgen receptor for prostate cancer was found to be rapidly metabolized by aldehyde oxidase (AO). researchgate.net Medicinal chemistry strategies were employed to modify the scaffold, such as replacing an aromatic system with a more electron-deficient ring system, to block AO-mediated oxidation while conserving the structural requirements of the pharmacophore. researchgate.net
In another example, a lead compound with an imidazo[1,2-a]pyrimidine core was identified as an inhibitor of group 2 influenza A viruses. researchgate.netmssm.edu Researchers systematically explored three different regions of this lead compound, developing a series of analogs with nanomolar activity. This optimization process involved modifying substituents to enhance potency and improve pharmacokinetic properties, ultimately leading to small molecules that could block the viral entry process. researchgate.netmssm.edu Similarly, starting from hits identified via a DNA-encoded library screen, an imidazo[1,2-a]pyridine series was optimized using structure-based design to develop highly selective dual Mer/Axl kinase inhibitors for immuno-oncology applications. colab.ws
Mechanisms of Biological Action
The diverse pharmacological activities of imidazo[1,2-a]pyrimidine derivatives stem from their ability to modulate a variety of biological pathways. The specific mechanism of action is determined by the substitution pattern on the core scaffold.
Kinase Inhibition : Many imidazo[1,2-a]pyrimidine derivatives function as kinase inhibitors. They have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. researchgate.net Another related series, imidazo[1,2-c]pyrimidine derivatives, were found to be potent inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70). nih.govresearchgate.net These kinases are critical for B-cell and T-cell activation, making their inhibitors potential treatments for allergic and autoimmune diseases. nih.gov
Receptor Modulation : Certain derivatives act as ligands for the GABAA receptor benzodiazepine binding site. dergipark.org.tr This interaction is responsible for the anxiolytic and anticonvulsant properties of drugs like divaplon (B1670791) and fasiplon, which feature the imidazo[1,2-a]pyrimidine core. dergipark.org.trnih.gov
Antiviral Activity : The mechanism for antiviral action often involves inhibiting viral entry or replication. Imidazo[1,2-a]pyrimidine derivatives have been designed to block SARS-CoV-2 cell entry by dually inhibiting the human ACE2 receptor and the viral spike protein. nih.gov
Anticancer Mechanisms : In cancer cells, these compounds can induce cell cycle arrest and apoptosis. For example, novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells. waocp.org In breast cancer cells, they can induce cell cycle arrest by increasing the levels of p53 and p21 proteins. waocp.org
| Mechanism | Specific Target/Pathway | Therapeutic Area | Reference |
|---|---|---|---|
| Kinase Inhibition | Syk, ZAP-70 | Autoimmune Diseases, Allergy | nih.gov |
| Kinase Inhibition | Cyclin-Dependent Kinases (CDKs) | Cancer | researchgate.net |
| Receptor Modulation | GABAA Receptor Benzodiazepine Site | Anxiety, Epilepsy | dergipark.org.tr |
| Antiviral | hACE2 and Spike Protein Inhibition | COVID-19 | nih.gov |
| Anticancer | AKT/mTOR Pathway Inhibition, Cell Cycle Arrest (p53, p21) | Cancer | waocp.org |
Preclinical Research and Toxicological Considerations
In Vitro Cytotoxicity Assays (e.g., against VERO cell line, MRC-5, PMM)
In vitro cytotoxicity assays are a primary screening tool to assess the effect of a compound on cell viability. For imidazo[1,2-a]pyrimidine (B1208166) and its analogs, these tests are crucial for determining their selectivity towards target cells versus healthy, non-cancerous cells.
Studies on various benzo acs.orgnih.govimidazo[1,2-a]pyrimidine derivatives have been conducted to evaluate their cytotoxic effects against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7), as well as against normal VERO cells ekb.eg. The use of normal cell lines like VERO (monkey kidney epithelial cells) and MRC-5 (human fetal lung fibroblast cells) is a standard practice to establish a therapeutic window. ekb.egmdpi.commds-usa.com For instance, a study on imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, showed that a backup candidate for an anti-tuberculosis drug did not exhibit cytotoxicity against VERO cells, indicating a degree of selectivity.
In Vivo Exploratory Toxicology Studies
Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism. These studies provide data on the compound's distribution, metabolism, and potential organ-specific toxicities.
Acute and subacute toxicity tests are designed to determine the short-term toxic effects of a compound. For a series of 2,3-substituted imidazo[1,2-a]pyridine derivatives, which are structurally similar to the imidazo[1,2-a]pyrimidine class, acute toxicity tests were performed in mice to determine the median lethal dose (LD50). nih.govnih.gov These studies involved administering single or repeated doses over a short period and observing the animals for signs of toxicity and mortality. nih.gov The results from these studies on related compounds indicated that toxicity could be influenced by the substituents on the core scaffold. nih.gov
The liver and kidneys are primary organs for drug metabolism and excretion, making them susceptible to toxicity. Exploratory toxicology studies on imidazo[1,2-a]pyridine derivatives have included liver and kidney functionality assays. nih.govnih.gov These assays typically involve measuring biomarkers in the blood, such as liver enzymes (e.g., ALT, AST) and creatinine, to detect any potential organ damage. nih.gov Notably, for the seven imidazo[1,2-a]pyridine derivatives studied, no significant signs of hepatic or renal toxicity were observed, suggesting a favorable profile in this regard for that specific set of analogs. nih.govnih.gov
Preclinical Toxicity Prediction (In silico)
In silico methods, which use computational models to predict toxicity, are increasingly used in early drug development to prioritize compounds and reduce the need for animal testing. For imidazo[1,2-a]pyrimidine derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions have been performed. nih.govmdpi.com
These computational studies have suggested that certain imidazo[1,2-a]pyrimidine derivatives possess good drug-like properties and are predicted to be non-hepatotoxic and non-carcinogenic. mdpi.com However, for another imidazo[1,2-a]pyrimidine derivative, in silico analysis predicted potential liver and mutagenic toxicities, highlighting that the toxic potential can vary significantly with structural changes. acs.org These predictive models help in the early identification of potential liabilities that need to be experimentally verified.
Considerations for Future Preclinical and Clinical Trials
The collective data from in vitro, in vivo, and in silico studies inform the decision to advance a compound to further preclinical development and eventually to clinical trials. For the imidazo[1,2-a]pyrimidine class of compounds, the available data from its derivatives suggest that while the core scaffold is promising, careful toxicological evaluation of each specific candidate is necessary.
Future preclinical studies for Imidazo[1,2-a]pyrimidine hydrochloride would need to systematically address the points mentioned above, starting with comprehensive in vitro cytotoxicity profiling against a panel of cell lines. If the in vitro profile is favorable, well-designed in vivo studies in at least two species would be required to assess acute and repeated-dose toxicity, as well as to perform detailed organ functionality assays. Any off-target effects would need to be thoroughly investigated. The promising outlook for some derivatives in terms of low toxicity paves the way for their continued evaluation as potential therapeutic agents. nih.govnih.gov
Emerging Applications and Future Directions
Development of Dual-Effect Molecules
The development of single chemical entities that can modulate multiple biological targets offers a promising strategy for treating complex diseases. The imidazo[1,2-a]pyrimidine (B1208166) scaffold has proven to be a valuable framework for designing such dual-action agents.
Researchers have successfully synthesized imidazo[1,2-a]pyrimidine derivatives capable of acting as dual inhibitors for different therapeutic targets. For instance, by integrating fragments known to inhibit Aurora-A kinase into a KSP (kinesin spindle protein) inhibitor structure based on a benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine core, scientists developed compounds that could inhibit both enzymes simultaneously. rsc.orgnih.gov Several of these compounds displayed significant cytotoxicity against cancer cell lines, suggesting that dual-function inhibitors could be a viable approach for cancer treatment. rsc.org
In a different approach targeting viral entry, novel imidazo[1,2-a]pyrimidine Schiff base derivatives were designed as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein. nih.gov Computational studies, including molecular docking, revealed that these compounds could potentially block the virus's entry into host cells by interacting with both key proteins. nih.gov
| Compound Type | Dual Targets | Therapeutic Area | Research Finding |
| Benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine derivatives | KSP and Aurora-A Kinase | Oncology | Certain derivatives moderately inhibited both enzymes and showed significant cytotoxic activity against HCT116 and HepG2 cancer cell lines. rsc.org |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | hACE2 and SARS-CoV-2 Spike | Antiviral | Designed compounds show potential to dually inhibit key proteins involved in SARS-CoV-2 cell entry, based on in silico analysis. nih.gov |
Target Degraders (e.g., PROTACs)
Targeted protein degradation, using technologies like proteolysis-targeting chimeras (PROTACs), represents a paradigm shift in drug discovery. Instead of merely inhibiting a protein's function, these molecules trigger its complete removal by the cell's own machinery.
The benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine scaffold has been identified as a key structural element in the development of molecules targeting protein aggregates associated with neurodegenerative diseases. Specifically, this motif has been incorporated into investigational tau protein degrader molecules. nih.gov The accumulation of hyperphosphorylated tau protein is a primary feature of Alzheimer's disease and other tauopathies. rsc.org By designing molecules that can specifically bind to tau aggregates and recruit the cellular machinery for protein degradation, researchers aim to clear these toxic proteins from the brain. While much of the published research focuses on the scaffold's use in PET and SPECT imaging agents for detecting tau plaques, the extension of this targeting capability to create tau degraders is a significant and promising area of ongoing research. nih.govrsc.org
Applications in Materials Science
Beyond its therapeutic potential, the imidazo[1,2-a]pyrimidine framework has found utility in materials science, most notably as a corrosion inhibitor for metals. nih.govnih.gov The presence of nitrogen atoms in the heterocyclic rings, along with the planar structure of the molecule, allows these compounds to adsorb effectively onto metal surfaces, forming a protective barrier against corrosive environments. nih.gov
A study investigating imidazo[1,2-a]pyrimidine derivatives as corrosion inhibitors for mild steel in a hydrochloric acid solution demonstrated their high efficacy. nih.gov The research highlighted that these organic compounds act as mixed-type inhibitors, and their performance is influenced by their molecular structure.
| Compound | Concentration (mmol L⁻¹) | Inhibition Efficiency (%) |
| 2,4-diphenylbenzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine (DPIP) | 0.1 | 90.5 |
| 2-(4-octylphenyl)-4-phenylbenzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine (OPIP) | 0.1 | 91.9 |
Data sourced from studies on mild steel in 1 mol L⁻¹ HCl solution. nih.gov
The versatility of the scaffold also extends to the creation of high-performance dyes, indicating its potential in other areas of materials science. optica.org
Role in Biosensors and Optoelectronic Devices
The unique photophysical properties of the imidazo[1,2-a]pyrimidine core and its derivatives make them suitable candidates for applications in biosensing and optoelectronics. tandfonline.com The fluorescence and luminescence characteristics of these compounds are central to their function in these fields. mdpi.com
In the realm of biosensors, the closely related imidazo[1,2-a]pyridine (B132010) scaffold has been extensively developed for imaging beta-amyloid and tau aggregates in the brain, which are key biomarkers for Alzheimer's disease. rsc.org These molecules, when radiolabeled, can be used as SPECT or PET probes to non-invasively detect protein plaques, demonstrating a clear biosensing application. rsc.org The principles guiding the design of these imaging agents are directly applicable to the imidazo[1,2-a]pyrimidine core.
Furthermore, theoretical and experimental studies on imidazo[1,2-a]pyridine-based dyes have shown that their photophysical properties can be finely tuned by altering substituents. tandfonline.com This tunability, which results in significant Stokes shifts, makes them highly attractive for use as chemosensors and fluorescent probes. tandfonline.com
In optoelectronics, the electron-accepting nature of the imidazo[1,2-a]pyridine scaffold has been leveraged to create novel V-shaped fluorophores that exhibit bright deep-blue emission. nih.gov These materials are of paramount importance for the development of high-efficiency organic light-emitting diodes (OLEDs) used in display technology. nih.gov The successful application of the related imidazo[1,2-a]pyridine core in state-of-the-art OLEDs opens up opportunities for exploring imidazo[1,2-a]pyrimidine derivatives for similar purposes. nih.gov
Challenges and Opportunities in Imidazo[1,2-a]pyrimidine Research
Despite the significant progress and broad potential of imidazo[1,2-a]pyrimidine derivatives, several challenges remain. Synthetic methodologies can be complex, sometimes requiring harsh conditions or leading to moderate yields. nih.govrsc.org The development of greener, more efficient, and cost-effective synthetic routes is an ongoing challenge and a significant opportunity for chemists. derpharmachemica.comacs.org Another hurdle is the optimization of pharmacokinetic properties. Some promising compounds have been hindered by issues such as high in vivo clearance, which limits their therapeutic applicability. optica.org
However, the opportunities in this field are vast. The structural versatility of the imidazo[1,2-a]pyrimidine scaffold continues to provide a fertile ground for the discovery of new therapeutic agents against a wide array of diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.govnih.gov The emerging applications in materials science, particularly in the development of "smart" materials like advanced corrosion inhibitors and optoelectronic components, represent a major growth area. nih.govnih.gov Furthermore, the potential to create highly specific biosensors and diagnostic imaging agents offers a pathway to better understand and diagnose complex diseases. rsc.org Future research will likely focus on overcoming the current synthetic and pharmacokinetic challenges to fully realize the immense potential of this privileged heterocyclic system.
Q & A
What are the most reliable synthetic methods for preparing imidazo[1,2-a]pyrimidine hydrochloride derivatives, and how do reaction conditions influence yield and purity?
Imidazo[1,2-a]pyrimidine derivatives are typically synthesized via condensation reactions, multicomponent protocols (e.g., Groebke–Blackburn reaction), or cyclization of pre-functionalized precursors. For example, acetamidine hydrochloride reacts with cyanoketene dithioacetals and 2-aminopyridines to form pyrido[1,2-a]pyrimidine derivatives . Reaction optimization, such as using dimethylacetamide dimethyl acetal as a catalyst at 110°C, can achieve yields up to 96% . Purity is confirmed via NMR (e.g., 1H/13C) and HRMS, with specific attention to substituent positioning (e.g., 6-bromo-2-(4-nitrophenyl) derivatives require precise temperature control to avoid side reactions) .
Methodological Consideration:
- Catalyst selection: Thiamine hydrochloride (VB1) in water medium improves eco-friendliness and reduces byproducts .
- Solvent systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .
How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyrimidine derivatives across different studies?
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strains, cancer cell lines) or substituent effects. For instance, triaryl-substituted derivatives showed variable efficacy against Haemonchus cholinergic receptors depending on electron-withdrawing groups (e.g., 3,4-dichlorophenyl vs. p-tolyl) . Systematic structure-activity relationship (SAR) studies, coupled with standardized protocols (e.g., MIC assays under identical pH/temperature), are critical .
Advanced Strategy:
- Meta-analysis: Cross-reference data from high-throughput screening (HTS) and molecular docking to identify trends .
- Control experiments: Include known inhibitors (e.g., PDE3 inhibitors for cardiac applications) to validate assay sensitivity .
What analytical techniques are recommended for confirming the structural integrity of this compound derivatives?
Key techniques include:
- NMR spectroscopy: 1H/13C NMR resolves regiochemical ambiguities, such as distinguishing C-2 and C-3 substituents in imidazo[1,2-a]pyrimidine cores .
- HRMS: Validates molecular formula (e.g., C₁₂H₇BrN₄O₂ for 6-bromo-2-(4-nitrophenyl) derivatives) with <2 ppm error .
- X-ray crystallography: Provides absolute configuration for chiral derivatives (e.g., cyclopentylethanamine-substituted analogs) .
Data Interpretation Example:
| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 5h | 7.85 (d, J=8.5 Hz) | 148.2 (C-Br) | 319.11358 |
How can substituent modifications at the 2- and 3-positions of imidazo[1,2-a]pyrimidine enhance pharmacokinetic properties?
Substituents influence solubility, metabolic stability, and bioavailability:
- Hydrophilic groups: Hydroxymethyl or piperazinyl at C-6 improve aqueous solubility (e.g., 6-(4-methylpiperazin-1-yl) derivatives) .
- Electron-deficient aryl groups: Nitro or chloro substituents enhance membrane permeability but may increase hepatic clearance .
Case Study:
- Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydrothis compound) exhibit improved CNS penetration due to reduced planarity and increased logP .
What strategies are effective in mitigating toxicity concerns during preclinical development of imidazo[1,2-a]pyrimidine-based therapeutics?
- Toxicological profiling: Assess hepatotoxicity via CYP450 inhibition assays and mitochondrial toxicity screening .
- Eco-toxicology: Evaluate environmental impact using Daphnia magna or algal growth inhibition tests, as mandated by REACH .
Mitigation Example:
- Fluorescent derivatives (e.g., biocompatible photosensitizers) reduce off-target effects by enabling real-time tracking in in vivo models .
How do multi-component reactions (MCRs) streamline the synthesis of imidazo[1,2-a]pyrimidine libraries for drug discovery?
MCRs like the Groebke–Blackburn protocol enable rapid diversification:
- Substrate scope: Aldehydes, aminopyridines, and isocyanides yield >50 derivatives in one pot .
- Post-MCR modifications: Formylation or Suzuki coupling introduces additional functionality (e.g., furyl or nitro groups) .
Optimization Tip:
- Green chemistry: Use water as a solvent and microwave irradiation to reduce reaction time (e.g., from 24h to 2h) .
What intellectual property (IP) considerations are critical when developing novel imidazo[1,2-a]pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
